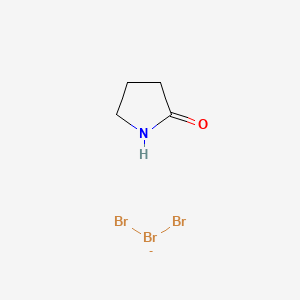

Pyrrolidone hydrotribromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidone hydrotribromide (PHT) is an organic compound that is used for a variety of laboratory experiments. It is a water-soluble, colorless, and crystalline solid that is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. PHT has been used in a wide range of applications, including the synthesis of polymers, the study of catalytic reactions, and the synthesis of biopolymers.

Wissenschaftliche Forschungsanwendungen

- Application : When flavanone reacts with 2-pyrrolidone hydrotribromide in tetrahydrofuran, it yields 3-bromoflavanone in good yield. Alternatively, carrying out this reaction in dimethyl sulfoxide at 80 °C results in flavone with a remarkable 97% yield .

- Application : Pyrrolidone hydrotribromide exhibits high selectivity for ketones and can be used as a brominating agent .

- Application : Researchers have developed novel polymeric reagents by anchoring bromoderivatives of 2-pyrrolidone onto polystyrene matrices. These reagents are microwave-safe, recyclable, and useful for various transformations .

Flavone Synthesis

Selective Bromination of Ketones

Polymeric Reagents for Organic Transformations

Stereoselective Conversions

Eigenschaften

InChI |

InChI=1S/C4H7NO.Br3/c6-4-2-1-3-5-4;1-3-2/h1-3H2,(H,5,6);/q;-1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIQJFSTDUAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1.Br[Br-]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3NO- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidone hydrotribromide | |

Q & A

Q1: What is the mechanism of action for pyrrolidone hydrotribromide as a brominating agent?

A: Pyrrolidone hydrotribromide (PHT) acts as a selective brominating agent, primarily targeting ketones. While the exact mechanism is not fully elucidated in the provided research, its structure suggests it acts as a source of electrophilic bromine. This electrophilic bromine is then able to react with electron-rich centers, such as the carbonyl group in ketones, leading to bromination. [, ]

Q2: Can you elaborate on the selectivity of pyrrolidone hydrotribromide in bromination reactions?

A: Research indicates that PHT demonstrates a preference for brominating ketones over other functional groups like olefins and enol acetates. For instance, in a comparative study, PHT preferentially brominated a ketone in the presence of an olefin and an enol acetate. [] This selectivity is advantageous for achieving specific bromination patterns in complex molecules.

Q3: What is the molecular formula and weight of pyrrolidone hydrotribromide?

A: Pyrrolidone hydrotribromide has the molecular formula C12H22Br3N3O3 and a molecular weight of 496.07 g/mol. []

Q4: Are there any specific applications of pyrrolidone hydrotribromide in the synthesis of heterocyclic compounds?

A: Yes, PHT has been successfully employed in the synthesis of flavones. For example, it facilitates the conversion of flavanones to the corresponding flavones in high yields when reacted in dimethyl sulfoxide at elevated temperatures. [] This approach highlights its utility in synthesizing important heterocyclic compounds.

Q5: Has pyrrolidone hydrotribromide been used in the synthesis of any other biologically relevant molecules?

A: Yes, PHT plays a crucial role in multi-step syntheses of complex molecules with potential anti-tumor activity. For instance, it is used in the aromatization of a steroidal compound during the synthesis of a series of anthrasteroids designed to interact with vitamin D receptors and potentially inhibit cancer cell proliferation. []

Q6: What are the structural features of pyrrolidone hydrotribromide?

A: Crystallographic studies revealed that pyrrolidone hydrotribromide exists as a complex composed of a [bis(pyrrolidine-2-one)pyrrolidine-2-onium] cation and a tribromide anion (Br3-). This cation is stabilized by strong hydrogen bonding between the pyrrolidine-2-onium entity and two pyrrolidine-2-one molecules. The tribromide anion interacts with the lactam derivatives, contributing to the stability of the overall complex. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)